molecular formula C14H15FN4O B11571317 5-{[2-(Dimethylamino)ethyl]amino}-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-{[2-(Dimethylamino)ethyl]amino}-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11571317
M. Wt: 274.29 g/mol
InChI Key: MRSNRSRYJSAQTB-UHFFFAOYSA-N
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Description

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and suitable coupling reactions.

    Attachment of the Dimethylaminoethyl Group: This is usually done through nucleophilic substitution reactions.

    Addition of the Cyanide Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE: can be compared with other similar compounds, such as:

The uniqueness of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL CYANIDE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15FN4O

Molecular Weight

274.29 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C14H15FN4O/c1-19(2)8-7-17-14-12(9-16)18-13(20-14)10-3-5-11(15)6-4-10/h3-6,17H,7-8H2,1-2H3

InChI Key

MRSNRSRYJSAQTB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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